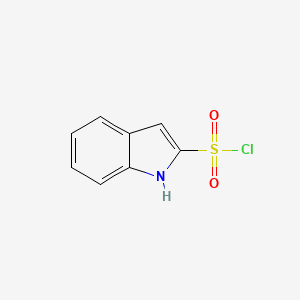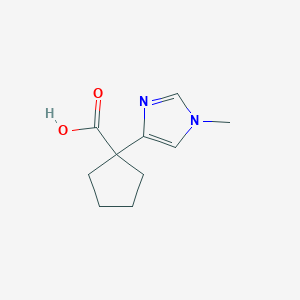![molecular formula C16H17N3O3 B15311521 N'-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide CAS No. 923779-39-9](/img/structure/B15311521.png)
N'-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a carbohydrazide group, and a dimethylphenoxyacetyl moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide typically involves the reaction of 2-(3,5-dimethylphenoxy)acetic acid with pyridine-2-carbohydrazide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of N’-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems for reagent addition and product isolation can enhance efficiency and consistency in production .
Análisis De Reacciones Químicas
Types of Reactions
N’-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N’-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[2-(3,5-dimethylphenoxy)acetyl]-1-benzofuran-2-carbohydrazide
- N’-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide
- N’-[2-(3,5-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Uniqueness
Compared to similar compounds, N’-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide stands out due to its unique combination of a pyridine ring and a dimethylphenoxyacetyl moiety.
Propiedades
Número CAS |
923779-39-9 |
|---|---|
Fórmula molecular |
C16H17N3O3 |
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
N'-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide |
InChI |
InChI=1S/C16H17N3O3/c1-11-7-12(2)9-13(8-11)22-10-15(20)18-19-16(21)14-5-3-4-6-17-14/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Clave InChI |
AVLKHFXPOOVFBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2=CC=CC=N2)C |
Solubilidad |
28.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


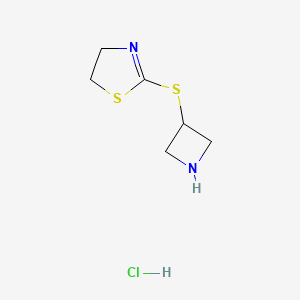
![4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B15311458.png)

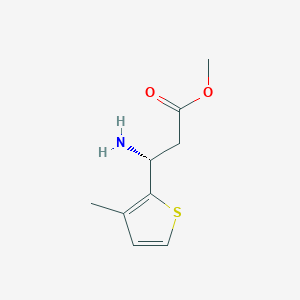
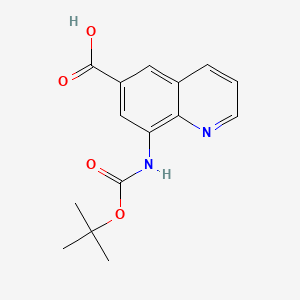

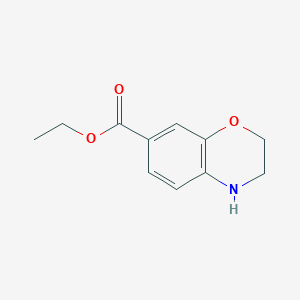
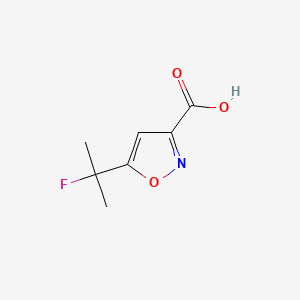
![6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-onedihydrobromide](/img/structure/B15311488.png)
